molecular formula C15H11BrN2O4 B563580 5-Nitro-2-(bromoacetamido)benzophenone-d5 CAS No. 1189454-04-3

5-Nitro-2-(bromoacetamido)benzophenone-d5

Cat. No. B563580
CAS RN: 1189454-04-3
M. Wt: 368.198
InChI Key: USZJZGVAIGKLRF-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-(bromoacetamido)benzophenone-d5 is a biochemical used for proteomics research . It is an analytical reference standard categorized as a precursor or intermediate in the synthesis of benzodiazepines .


Molecular Structure Analysis

The molecular formula of this compound is C15H6D5BrN2O4 . This indicates that the molecule consists of 15 carbon atoms, 6 hydrogen atoms, 5 deuterium atoms, 1 bromine atom, 2 nitrogen atoms, and 4 oxygen atoms.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 368.19 . Other physical and chemical properties such as density, melting point, and boiling point are not detailed in the available resources.

Safety and Hazards

5-Nitro-2-(bromoacetamido)benzophenone-d5 should be handled with care. It is advised to avoid ingestion, inhalation, and contact with eyes and skin . It is also recommended to wash hands thoroughly after handling .

properties

IUPAC Name

2-bromo-N-[4-nitro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O4/c16-9-14(19)17-13-7-6-11(18(21)22)8-12(13)15(20)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,19)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZJZGVAIGKLRF-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CBr)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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